N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
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Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Sulfonamides and tetrazole derivatives are extensively researched for their enzyme inhibitory properties. For example, sulfonamides have been investigated for their ability to inhibit human carbonic anhydrase I and II, enzymes involved in various physiological functions including respiration and the regulation of pH (Cakir et al., 2004). Similarly, tetrazoles are explored for their potential as non-tetrazole angiotensin II receptor antagonists, showing promise in the management of hypertension (Deprez et al., 1995).
Anticancer Activity
Thiophene derivatives, often incorporating sulfonamide moieties, are under investigation for their anticancer properties. A study by Ghorab et al. (2014) highlighted novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, showing significant cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).
Antimicrobial Properties
Compounds containing sulfonamido moieties have been synthesized and evaluated for their antimicrobial efficacy. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating potent antibacterial activities against various bacterial strains (Azab et al., 2013).
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h4,7-8,10,13H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPIZFIBDVZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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